molecular formula C13H18ClNO B3227805 4-(2-Chloro-benzylamino)-cyclohexanol CAS No. 1261233-48-0

4-(2-Chloro-benzylamino)-cyclohexanol

Cat. No. B3227805
CAS RN: 1261233-48-0
M. Wt: 239.74 g/mol
InChI Key: GZQQYJGHLTXHSH-UHFFFAOYSA-N
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Description

The compound “4-(2-Chloro-benzylamino)-cyclohexanol” is a derivative of benzylamine and cyclohexanol. Benzylamine derivatives are often used in the synthesis of pharmaceuticals and other organic compounds .


Synthesis Analysis

The synthesis of similar compounds often involves the reaction of a benzyl chloride with an amine. For example, 2-Chlorobenzoyl chloride has been used in the synthesis of various organic compounds .


Molecular Structure Analysis

While specific structural data for “4-(2-Chloro-benzylamino)-cyclohexanol” is not available, compounds with similar structures can provide some insight. For instance, 4-Chlorobenzyl chloride has a molecular formula of C7H6Cl2 .


Chemical Reactions Analysis

Benzyl chlorides, such as 4-Chlorobenzyl chloride, are often involved in substitution or addition reactions .


Physical And Chemical Properties Analysis

Again, without specific data for “4-(2-Chloro-benzylamino)-cyclohexanol”, we can only infer potential properties from similar compounds. For example, 4-Chlorobenzyl chloride is a combustible liquid with a density of 1.164 g/mL at 25 °C (lit.) .

Safety and Hazards

Safety data for similar compounds, such as Benzyl chloroformate, indicate that they can be combustible and may cause skin and eye irritation. They may also be harmful if inhaled .

properties

IUPAC Name

4-[(2-chlorophenyl)methylamino]cyclohexan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClNO/c14-13-4-2-1-3-10(13)9-15-11-5-7-12(16)8-6-11/h1-4,11-12,15-16H,5-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZQQYJGHLTXHSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NCC2=CC=CC=C2Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Chloro-benzylamino)-cyclohexanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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